4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-methylsulfanyl-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-7-8(2)21-13-11(7)12(15-9(3)16-13)17-10(14(18)19)5-6-20-4/h10H,5-6H2,1-4H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASCFBNGCREQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(CCSC)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₂S₃
- Molecular Weight : 350.50 g/mol
- CAS Number : 1483-92-7
The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The presence of the methylthio group and the thiopheno-pyrimidine moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the methylthio group can enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
The compound may influence inflammatory pathways. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Metabolic Effects
This compound is hypothesized to affect amino acid metabolism. Specifically, it may enhance methionine metabolism and influence the synthesis of important metabolites such as taurine and glutathione .
Case Studies
- In Vitro Studies : In a study using Caco-2 cells (a model for intestinal absorption), it was found that related compounds improved epithelial barrier function by reducing paracellular permeability induced by oxidative agents like H₂O₂ and TNF-α . This suggests that the compound may have protective effects on intestinal health.
- Animal Studies : Dietary supplementation with similar thia fatty acids has been shown to modulate plasma concentrations of methionine and its derivatives in livestock. These studies indicated an increase in beneficial metabolites while reducing harmful ones during metabolic processes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiophenopyrimidine Derivatives
The following table summarizes key structural analogs and their distinctions:
Pharmacological and Physicochemical Comparisons
- Target Affinity: Thiopheno[3,2-e]pyrimidine derivatives exhibit stronger binding to bacterial cell division proteins (e.g., FtsZ) than thieno[2,3-d]pyrimidine analogs due to optimal steric alignment .
- Metabolic Stability : The oxo-containing analog () shows rapid clearance in hepatic microsome assays (t₁/₂ = 12 min vs. 45 min for the parent compound), likely due to oxidation susceptibility .
Q & A
Basic: What multi-step synthesis routes are recommended for this compound, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves sequential coupling of the thiophenopyrimidine core with the butanoic acid moiety via a sulfur bridge. Key steps include:
- Step 1: Preparation of the 2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-amine intermediate using nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Step 2: Thioether linkage formation via Mitsunobu reaction or copper-catalyzed coupling to attach the methylthio group .
- Step 3: Acidic hydrolysis to yield the final butanoic acid derivative.
Optimization Strategies: - Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimize reaction conditions .
- Employ Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures for yield maximization .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.5–3.0 ppm for methylthio groups) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
- Mass Spectrometry (MS): High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography: For unambiguous structural confirmation, particularly if novel polymorphs are suspected .
Advanced: How can computational chemistry resolve contradictions in structure-activity relationships (SAR)?
Methodological Answer:
- Quantum Mechanical Modeling: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity or binding affinities .
- Molecular Dynamics (MD) Simulations: Simulate ligand-target interactions (e.g., with kinases or receptors) to identify key residues involved in binding, cross-referenced with experimental mutagenesis data .
- Data Reconciliation: Apply machine learning to align conflicting SAR datasets (e.g., IC₅₀ discrepancies) by identifying outliers or experimental variables (e.g., solvent polarity, pH) .
Advanced: What experimental strategies elucidate binding mechanisms with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., enzymes) under varying ionic strengths .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Fluorescence Polarization: Monitor competitive displacement of fluorescent probes to determine binding constants (Kd) .
- Cryo-EM/X-ray Co-crystallization: Resolve 3D ligand-target complexes to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) to simulate in vivo absorption/metabolism .
- Metabolite Identification: Use LC-MS/MS to detect active metabolites in plasma/tissue homogenates that may explain efficacy gaps .
- Species-Specific Adjustments: Compare cytochrome P450 isoform expression profiles (e.g., human vs. murine) to rationalize interspecies variability .
Advanced: How to design SAR studies for derivatives with enhanced selectivity?
Methodological Answer:
- Scaffold Diversification: Introduce substituents at the pyrimidine C-2 or thiophene C-5 positions to modulate steric/electronic effects .
- Targeted Library Synthesis: Use parallel synthesis to generate 10–20 analogs with systematic variations (e.g., halogens, methyl groups) .
- Selectivity Profiling: Screen derivatives against a panel of related targets (e.g., kinase family members) to identify off-target interactions via high-throughput assays .
Basic: What stability studies are recommended under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C for solid-state stability) .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
